molecular formula C20H24N2O3S B10973302 2-[(2-phenoxybutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-[(2-phenoxybutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B10973302
M. Wt: 372.5 g/mol
InChI Key: LRVHCHZXTNZIOK-UHFFFAOYSA-N
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Description

2-[(2-phenoxybutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves condensation reactions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The specific industrial methods for producing 2-[(2-phenoxybutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide would likely follow similar principles but may involve proprietary techniques to enhance efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Thiophene derivatives, including 2-[(2-phenoxybutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, undergo various chemical reactions such as oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 2-[(2-phenoxybutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-phenoxybutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

2-(2-phenoxybutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C20H24N2O3S/c1-2-15(25-13-9-5-3-6-10-13)19(24)22-20-17(18(21)23)14-11-7-4-8-12-16(14)26-20/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3,(H2,21,23)(H,22,24)

InChI Key

LRVHCHZXTNZIOK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)N)OC3=CC=CC=C3

Origin of Product

United States

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